2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate

Vue d'ensemble

Description

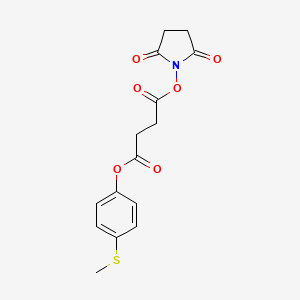

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methylthio group and a pyrrolidinyl ester moiety. The presence of these functional groups imparts specific chemical properties that make this compound valuable in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-(Methylthio)phenol with 4-oxobutanoic acid, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Substitution: The ester and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Applications De Recherche Scientifique

Research has demonstrated that 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate exhibits significant biological activities:

- Antibacterial Properties : Studies indicate that the compound shows promising antibacterial activity against various strains of bacteria. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at certain concentrations .

- Anticancer Activity : Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially making it a candidate for further development as an anticancer agent .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antimicrobial Agents : Given its antibacterial properties, this compound could be developed into new antimicrobial therapies to combat resistant bacterial strains.

- Cancer Treatment : The observed anticancer effects suggest that it could be explored as part of a combination therapy or as a standalone treatment for specific cancer types.

- Enzyme Inhibition : There is evidence that compounds related to this structure may act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. This mechanism could be leveraged to develop drugs targeting metabolic diseases or infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Study on Anticancer Activity : A study conducted by researchers at a leading university evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic pathways .

Mécanisme D'action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. Additionally, the ester and phenyl groups can participate in various biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Methylthio)phenyl 4-oxobutanoate

- 4-(Methylthio)phenyl 2,5-dioxopyrrolidin-1-yl carbonate

- 4-(Methylthio)phenyl 4-oxopentanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is unique due to the presence of both the methylthio and pyrrolidinyl ester groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a succinate moiety. Its molecular formula is , with a molecular weight of approximately 285.33 g/mol. The presence of the methylthio group enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of suitable amines with diketones to form the pyrrolidine structure.

- Introduction of the Methylthio Group : This can be achieved through nucleophilic substitution reactions where methylthiol is introduced to appropriate aromatic precursors.

- Esterification : The final step involves the reaction with succinic anhydride or its derivatives to form the succinate ester.

Anticonvulsant Properties

Recent studies have shown that derivatives related to 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For instance, one study demonstrated that certain hybrid compounds derived from this structure showed potent effects in various seizure models:

- Maximal Electroshock (MES) : ED50 = 23.7 mg/kg

- Pentylenetetrazole (PTZ) : ED50 = 59.4 mg/kg

- 6 Hz Seizures : ED50 = 22.4 mg/kg

These compounds were noted for their ability to inhibit sodium/calcium currents and antagonize TRPV1 receptors, suggesting a multifaceted mechanism of action .

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have demonstrated antinociceptive properties in pain models. For example, one lead compound exhibited significant efficacy in formalin-induced tonic pain models, indicating potential applications in pain management .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound reveals favorable ADME-Tox profiles:

- Absorption : High oral bioavailability.

- Distribution : Good tissue penetration due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as metabolites.

These properties make it a promising candidate for further development in therapeutic applications targeting epilepsy and neuropathic pain .

Propriétés

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(4-methylsulfanylphenyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-23-11-4-2-10(3-5-11)21-14(19)8-9-15(20)22-16-12(17)6-7-13(16)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZDRHRCJXXUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235560 | |

| Record name | 4-(Methylmercapto)phenyl succinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86451-38-9 | |

| Record name | 4-(Methylmercapto)phenyl succinimidyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086451389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylmercapto)phenyl succinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.